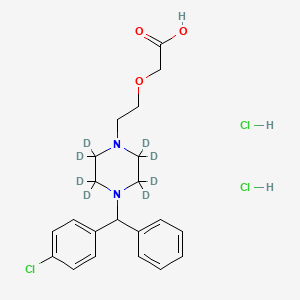

Prochlorperazine D8

Overview

Description

Prochlorperazine is a medication used to treat nervous, emotional, and mental conditions such as schizophrenia and non-psychotic anxiety . It is also used to control severe nausea and vomiting . Prochlorperazine is a dopamine D2 receptor antagonist with Ki values of 4.7 and 2.9 nM for rat recombinant D2 receptors in CHO cells and rat striatal membranes, respectively .

Molecular Structure Analysis

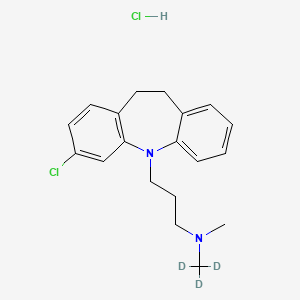

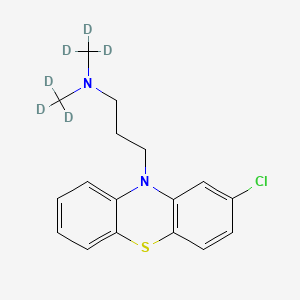

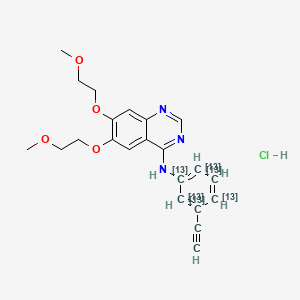

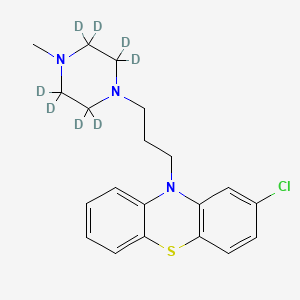

Prochlorperazine has a molecular formula of C20H24ClN3S . Its structure includes a phenothiazine core, which is a three-ring structure that includes two benzene rings joined by a sulfur and nitrogen atom .

Scientific Research Applications

Solubility and Dissolution Enhancement

Prochlorperazine Maleate (PCM), a poorly water-soluble drug, has been studied for its solubility and dissolution rate enhancement. The study involved preparing nanoparticles using the wet media milling method. The results showed a significant improvement in the dissolution rate of PCM by preparing nanoparticles .

Antipsychotic Drug

Prochlorperazine is an antipsychotic drug that is used to treat schizoaffective disorder and other diseases exhibiting symptoms of psychosis. It is especially effective in treating positive symptoms like delusions, hallucinations, agitation, and disordered speech and behavior .

Treatment for Nausea and Vomiting

Prochlorperazine is prescribed by the FDA for the treatment of nausea and vomiting. This can be due to radiation treatment of chemotherapy, surgical conditions, and other related conditions. The drug can be delivered orally, parenterally, intramuscularly, and rectally .

Dopamine Inhibition

Prochlorperazine primarily inhibits D2 dopamine in the brain. It can also hinder the receptors for histamine, choline, and noradrenaline .

Treatment for Chronic Mental Disorders

Chronic mental disorders and recent psychotic episodes can both be treated with prochlorperazine .

Prevention of Fiber-Type Transformation in Disused Skeletal Muscles

Prochlorperazine has been found to block slow-to-fast fiber-type transformation in disused skeletal muscles of rats. This is possibly through affecting calcium and ROS-related signaling .

Mechanism of Action

Target of Action

Prochlorperazine D8, also known as Compazine, is a piperazine phenothiazine and a first-generation antipsychotic drug . Its primary targets are D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . It also blocks histaminergic, cholinergic, and noradrenergic receptors .

Mode of Action

Prochlorperazine D8 works primarily by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain . This blocking action on the D2 dopamine receptors is believed to be the primary mechanism of its anti-dopaminergic effects .

Biochemical Pathways

Prochlorperazine D8 affects multiple signaling pathways. In the context of bladder cancer, it has been shown to regulate cell proliferation and the SRC-MEK-ERK pathway . This pathway is involved in cell division, differentiation, and survival.

Pharmacokinetics

The pharmacokinetics of Prochlorperazine D8 involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the gastrointestinal tract and parenteral sites . The mean apparent volume of distribution following intravenous administration is approximately 1401 L to 1548 L . It is primarily metabolized in the liver . The elimination half-life of Prochlorperazine D8 is between 6 to 10 hours .

Result of Action

The molecular and cellular effects of Prochlorperazine D8’s action include the inhibition of cell proliferation in several bladder cancer cell lines . It also exhibits anti-cancer activity in several studies . In the context of its use as an antipsychotic, it promotes postsynaptic inhibition of dopaminergic neurons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Prochlorperazine D8. For instance, its thermal stability has been studied, showing a multistage decomposition route during heating . .

Safety and Hazards

Prochlorperazine is associated with several safety concerns and potential hazards. It can cause sedation and extrapyramidal symptoms . Serious adverse events such as seizure, autonomic collapse, neuroleptic malignant syndrome, and tardive dyskinesia have been associated with its use . Fatalities have also been reported . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Prochlorperazine is currently used to treat conditions such as schizophrenia, schizoaffective disorder, and other conditions presenting with symptoms of psychosis . It is also used to treat nausea and vomiting, particularly in post-chemotherapy, post-radiation therapy, pre- and post-operative settings . Non-FDA indications include the treatment of migraine headaches . Future research may focus on further understanding its safety profile, particularly in children , and exploring its potential uses in other conditions.

properties

IUPAC Name |

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKYUJGCLQQFNW-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.